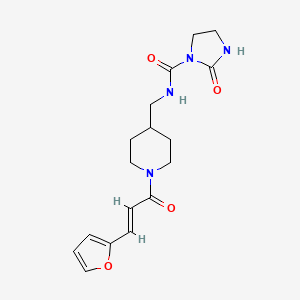
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic molecule characterized by its unique structural features, which include a furan moiety, a piperidine ring, and an imidazolidine core. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.
Structural Characteristics
The molecular structure of the compound can be broken down as follows:
- Furan Ring : Known for its ability to participate in various chemical reactions and biological interactions.
- Piperidine Moiety : Often associated with pharmacological activity due to its nitrogen atom, which can engage in hydrogen bonding and other interactions.
- Imidazolidine Core : This structure can enhance the compound's stability and bioactivity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of chalcones have shown potent cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific cellular pathways. Preliminary studies suggest that this compound may interact with cellular targets involved in tumor growth and survival.
Antibacterial and Antifungal Activity
The presence of the furan ring and the imidazolidine structure suggests potential antibacterial and antifungal properties. Compounds containing sulfonamide groups, for example, are well-documented for their antimicrobial effects. The specific interactions of this compound with bacterial enzymes or fungal receptors could be a focus for further investigation.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could modulate receptor activities that influence cell proliferation and apoptosis.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of Furan-Acryloyl Intermediate : Reacting furan derivatives with appropriate acrylating agents under basic conditions.
- Piperidine Derivative Formation : Introducing the piperidine moiety through nucleophilic substitution.
- Imidazolidine Ring Closure : Finalizing the structure by cyclizing the intermediate to form the imidazolidine core.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated similar compounds exhibiting IC50 values in the low micromolar range against cancer cell lines, indicating potential effectiveness in cancer therapy. |
| Study 2 | Examined antibacterial properties of related compounds, demonstrating significant inhibition against Gram-positive bacteria. |
| Study 3 | Explored the interaction of furan-containing compounds with specific enzymes involved in cancer metabolism, suggesting a pathway for drug development. |
特性
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c22-15(4-3-14-2-1-11-25-14)20-8-5-13(6-9-20)12-19-17(24)21-10-7-18-16(21)23/h1-4,11,13H,5-10,12H2,(H,18,23)(H,19,24)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSNKULMNAEET-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














